molecular formula C10H8BrNO2 B13503616 6-Bromo-8-methoxy-1(2h)-isoquinolinone

6-Bromo-8-methoxy-1(2h)-isoquinolinone

Cat. No.: B13503616
M. Wt: 254.08 g/mol
InChI Key: IMPFDEKEKXQJHP-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one is a chemical compound that belongs to the class of dihydroisoquinolinones. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the isoquinolinone ring. It has a molecular formula of C10H10BrNO2 and a molecular weight of 256.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one typically involves the bromination of 8-methoxy-1,2-dihydroisoquinolin-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for 6-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the methoxy group at the 8th position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-8-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO2/c1-14-8-5-7(11)4-6-2-3-12-10(13)9(6)8/h2-5H,1H3,(H,12,13)

InChI Key

IMPFDEKEKXQJHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=CNC2=O

Origin of Product

United States

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